molecular formula C4H2F6 B3050403 Ethene, tetrafluoro-, polymer with 1,1-difluoroethene CAS No. 25684-76-8

Ethene, tetrafluoro-, polymer with 1,1-difluoroethene

Cat. No.: B3050403
CAS No.: 25684-76-8
M. Wt: 164.05 g/mol
InChI Key: MHWAJHABMBTNHS-UHFFFAOYSA-N
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Description

“Ethene, tetrafluoro-, polymer with 1,1-difluoroethene” is a polymer that is primarily used in the production of fluoropolymers . It is a polyfluorinated version of ethene .


Synthesis Analysis

1,1-Difluoroethylene, also known as vinylidene fluoride, can be prepared by elimination reaction from a 1,1,1-trihaloethane compound . For example, it can be prepared by the loss of hydrogen chloride from 1-chloro-1,1-difluoroethane or loss of hydrogen fluoride from 1,1,1-trifluoroethane .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H2F12O . The molecular weight is 330.071018 .

Scientific Research Applications

Crystal and Molecular Structures

  • Structural Analysis : The study of various fluorinated ethenes, including tetrafluoroethene, has been conducted through in situ crystallization and X-ray crystallography. These analyses reveal that fluorine substitution causes only minor variations in C=C bond lengths (Lentz et al., 2004).

Polymer Synthesis and Properties

  • Polymer Synthesis for Sensor Applications : Synthesis of polymers like poly(triphenyl ethene) and poly(tetraphenyl ethene) through Suzuki coupling has been explored. These polymers have significant aggregation-induced emission (AIE) activities and are useful in detecting nitro-compounds, highlighting their potential in explosive detection (Zhou et al., 2016).
  • Electrochromic Device Applications : Poly-1,1,2,2-tetrakis(4-9H-carbazol-9-yl)phenyl)ethene demonstrates significant electrochromic properties and is applied in electrochromic devices, indicating a shift in color with electrical potential (Carbas et al., 2016).
  • Application in Organic Electronics : Semiconducting polymers based on 1,1-difluoroethene derivatives have been developed for use in solar cells, demonstrating variations in optical and electrochemical properties (Kim et al., 2018).

Energy Storage and Conversion

  • Cathode Material for Lithium Batteries : The novel thioether compound poly(ethene-1,1,2,2-tetrathiol) shows promising results as a cathode material in rechargeable lithium batteries, offering high specific capacity (Zhang et al., 2009).

Biomedical and Imaging Applications

  • Cell Imaging : Homopolymers derived from vinyl tetraphenylethene, exhibiting aggregation-induced emission, have been synthesized for cell imaging applications. These polymers form nanoparticles and are used for imaging HeLa cells, indicating their potential in biomedical research (Ma et al., 2014).

Surface Engineering

  • Electrospun Polymer Films : Surface properties of semi-fluorinated block copolymers have been enhanced by electrospinning, creating superhydrophobic surfaces with significant water contact angles. This modification has implications for materials science and engineering (Valtola et al., 2009).

Properties

IUPAC Name

1,1-difluoroethene;1,1,2,2-tetrafluoroethene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F4.C2H2F2/c3-1(4)2(5)6;1-2(3)4/h;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWAJHABMBTNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(F)F.C(=C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25684-76-8
Details Compound: Tetrafluoroethylene-vinylidene fluoride copolymer
Record name Tetrafluoroethylene-vinylidene fluoride copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25684-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

164.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25684-76-8
Record name Ethene, 1,1,2,2-tetrafluoro-, polymer with 1,1-difluoroethene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025684768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, 1,1,2,2-tetrafluoro-, polymer with 1,1-difluoroethene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethene, tetrafluoro-, polymer with 1,1-difluoroethene
Reactant of Route 2
Ethene, tetrafluoro-, polymer with 1,1-difluoroethene

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